molecular formula C16H18ClN5O2 B10969668 N-(5-chloro-2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-(5-chloro-2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10969668
M. Wt: 347.80 g/mol
InChI Key: SNCWYOVNYSIQRQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the pyrimidine ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrimidine derivative.

    Attachment of the 5-chloro-2-methoxyphenyl group: This step involves the reaction of the intermediate compound with 5-chloro-2-methoxyphenyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds with piperazine and pyrimidine moieties can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
  • N-(5-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-4-(pyridine-2-yl)piperazine-1-carboxamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to the specific combination of functional groups in its structure, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H18ClN5O2

Molecular Weight

347.80 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C16H18ClN5O2/c1-24-14-4-3-12(17)11-13(14)20-16(23)22-9-7-21(8-10-22)15-18-5-2-6-19-15/h2-6,11H,7-10H2,1H3,(H,20,23)

InChI Key

SNCWYOVNYSIQRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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